4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound characterized by the presence of fluorine, methyl, sulfonamido, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonation of 4-fluoro-2-methylphenol, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or halides.
Scientific Research Applications
4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, while the piperidine moiety contributes to its overall stability and bioavailability. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Fluoro-2-methylbenzenesulfonamide
- 2-Fluoro-4-methylphenol
Uniqueness
Compared to these similar compounds, 4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the presence of both the piperidine and sulfonamido groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-[[(4-fluoro-2-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FN3O4S2/c1-12-10-14(16)4-5-15(12)24(20,21)17-11-13-6-8-19(9-7-13)25(22,23)18(2)3/h4-5,10,13,17H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQAMZGFQLDYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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